molecular formula C8H14ClN B2816222 5-Azaspiro[3.5]non-7-ene;hydrochloride CAS No. 2344681-47-4

5-Azaspiro[3.5]non-7-ene;hydrochloride

Cat. No. B2816222
CAS RN: 2344681-47-4
M. Wt: 159.66
InChI Key: FPRJWLKDCDWZLC-UHFFFAOYSA-N
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Description

5-Azaspiro[3.5]non-7-ene;hydrochloride, also known as SPD304, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of spirocyclic compounds and has been shown to have a wide range of biological activities.5]non-7-ene;hydrochloride, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and list future directions for research.

Scientific Research Applications

  • Diversity-Oriented Synthesis of Azaspirocycles

    • The compound has been utilized in the diversity-oriented synthesis of azaspirocycles, such as 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes. These are important for chemistry-driven drug discovery, offering novel scaffolds like functionalized pyrrolidines, piperidines, and azepines (Wipf, Stephenson, & Walczak, 2004).
  • Synthesis and Evaluation of Quinolone Antibacterial Agents

    • 5-Azaspiro[3.5]non-7-ene derivatives have been synthesized and evaluated as components of quinolone antibacterial agents. These compounds demonstrated significant antibacterial activity against various pathogens, including respiratory pathogens (Odagiri et al., 2013).
  • Bioorthogonal Chemistry Applications

    • Hydrophilic azaspiroalkenes, including azaspiro[2.3]hex-1-ene and azaspiro[2.4]hept-1-ene, were synthesized for use in bioorthogonal chemistry. They demonstrated enhanced water solubility and reactivity in photoinduced cycloaddition reactions, highlighting their potential in biological and chemical research (An, Wu, Lewandowski, & Lin, 2018).
  • Synthesis of Antiviral Compounds

    • Derivatives of 5-azaspiro[3.5]non-7-ene have been synthesized and evaluated for antiviral activity. Some compounds showed inhibitory effects against human coronavirus, pointing to the potential of these structures in antiviral drug development (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).
  • Synthesis of Antimicrobial Agents

    • The synthesis of bispiroheterocyclic systems involving 5-azaspiro[3.5]non-7-ene derivatives has been explored for their potential as antimicrobial agents. These compounds were synthesized and tested for their antimicrobial activities, comparing with known antibiotics (Al-Ahmadi, 1996).
  • Analgesic Activity of Novel Spiro Heterocycles

    • Compounds like 2-amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes, related to 5-azaspiro[3.5]non-7-ene, have shown significant analgesic activity in various assays. These findings suggest the potential of such compounds in the development of new analgesic drugs (Cohen, Banner, & Lopresti, 1978).

properties

IUPAC Name

5-azaspiro[3.5]non-7-ene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N.ClH/c1-2-7-9-8(4-1)5-3-6-8;/h1-2,9H,3-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRJWLKDCDWZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC=CCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azaspiro[3.5]non-7-ene;hydrochloride

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